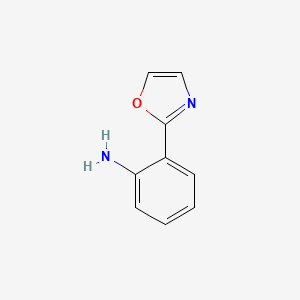

2-(1,3-Oxazol-2-yl)aniline

Vue d'ensemble

Description

“2-(1,3-Oxazol-2-yl)aniline” is a chemical compound with the CAS Number: 62882-10-4 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 2-(1,3-oxazol-2-yl)aniline . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-(1,3-Oxazol-2-yl)aniline derivatives has been developed from readily available isatins and hydrazides by virtue of electrochemistry . Another method involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane .

Molecular Structure Analysis

The InChI code for “2-(1,3-Oxazol-2-yl)aniline” is 1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 .

Chemical Reactions Analysis

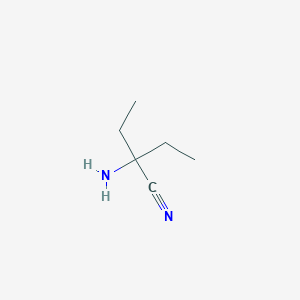

The reaction of nitriles with amino alcohols generally proceeds through a nucleophilic addition of nitriles to amino alcohols followed by an intramolecular cyclization .

Physical And Chemical Properties Analysis

“2-(1,3-Oxazol-2-yl)aniline” is a powder at room temperature . It has a melting point of 32-33 degrees Celsius .

Applications De Recherche Scientifique

Antimicrobial Agents

2-(1,3-Oxazol-2-yl)aniline: derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is known to impart significant antimicrobial properties, and modifications at the 2-position with an aniline group can lead to compounds with enhanced activity against various bacterial and fungal strains . These compounds could be pivotal in developing new treatments for resistant strains of bacteria and fungi.

Anti-Inflammatory Medications

The anti-inflammatory properties of oxazole derivatives make them candidates for the development of new anti-inflammatory drugs. Research has shown that certain 2-(1,3-Oxazol-2-yl)aniline derivatives exhibit good efficacy in in vitro studies, comparable to standard drugs like aceclofenac and etodolac . This suggests their potential use in treating inflammatory conditions.

Anticancer Therapeutics

Some derivatives of 2-(1,3-Oxazol-2-yl)aniline have shown promise as anticancer agents. They have been observed to possess cellular anti-proliferative activity against several cancer cell lines, indicating their potential application in cancer therapy . The ability to inhibit multiple kinases makes these compounds particularly interesting for further development.

Corrosion Inhibition

In the industrial sector, 2-(1,3-Oxazol-2-yl)aniline derivatives have been investigated as corrosion inhibitors for metals like mild steel in acidic environments . Their efficiency in forming a protective adsorption layer on metal surfaces can significantly reduce corrosion rates, which is beneficial for prolonging the lifespan of industrial equipment.

Material Science

The oxazole ring is a key structural component in many polymers and materials with unique properties. 2-(1,3-Oxazol-2-yl)aniline can serve as a precursor for synthesizing such materials, contributing to advancements in material science and engineering .

Pharmaceutical Intermediates

Due to the versatile nature of the oxazole ring, 2-(1,3-Oxazol-2-yl)aniline is valuable as an intermediate in the synthesis of various pharmaceutical compounds. Its role in the creation of new drugs and active pharmaceutical ingredients is crucial in medicinal chemistry .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Orientations Futures

The synthesis of oxazolines, including “2-(1,3-Oxazol-2-yl)aniline”, is a topic of ongoing research . Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and is also still continuing .

Mécanisme D'action

Target of Action

Oxazole derivatives, which include 2-(1,3-oxazol-2-yl)aniline, have been found to interact with various biological targets such as enzymes and receptors . The specific role of these targets can vary widely, depending on the specific derivative and its biological context.

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially influencing biological processes in which the target is involved.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways, although the specific pathways and downstream effects would depend on the specific derivative and biological context.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the effects of 2-(1,3-Oxazol-2-yl)aniline could potentially be diverse, depending on the specific targets and pathways it affects.

Propriétés

IUPAC Name |

2-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACOLYQTPFGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494874 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Oxazol-2-yl)aniline | |

CAS RN |

62882-10-4 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

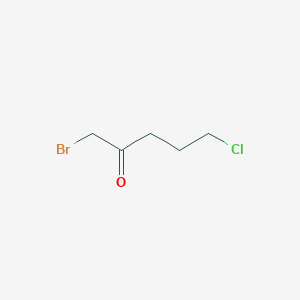

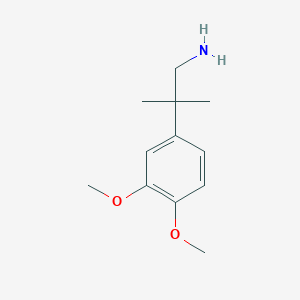

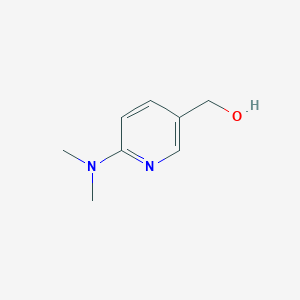

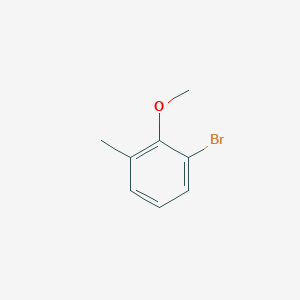

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.